(R)-6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
Description
Chemical Identification and Structural Characterization of (R)-6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
Systematic IUPAC Nomenclature and Alternative Chemical Designations
The systematic IUPAC name for this compound is This compound , reflecting its bicyclic tetrahydronaphthalene backbone, bromine substituents at positions 6 and 7, and the chiral amine group at position 1. Alternative designations include:
- (R)-1-Amino-6,7-dibromo-1,2,3,4-tetrahydronaphthalene
- (R)-6,7-Dibromo-2-aminotetralin
- CAS Registry Number: 1824303-60-7.
The stereochemical descriptor (R) specifies the absolute configuration of the chiral center at position 1, distinguishing it from its (S)-enantiomer.
Molecular Structure and Stereochemical Configuration Analysis
X-ray Crystallographic Determination of Absolute Configuration
While direct X-ray crystallographic data for the (R)-enantiomer is not explicitly provided in the available sources, the absolute configuration can be inferred from related compounds and computational models. The InChIKey CKXJKUHRTILSGH-UHFFFAOYSA-N encodes stereochemical details, with the tetrahydronaphthalene ring adopting a chair-like conformation. The amine group at position 1 and bromine atoms at positions 6 and 7 create a distinct spatial arrangement, with the (R)-configuration placing priority groups in a specific orientation according to Cahn-Ingold-Prelog rules.
Comparative Analysis of (R)- vs. (S)-Enantiomer Structural Features
The (R)- and (S)-enantiomers exhibit mirror-image relationships in their three-dimensional structures:
| Feature | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| Chiral center | Amine group oriented clockwise | Amine group oriented counterclockwise |
| Bromine positions | 6-Br axial, 7-Br equatorial | 6-Br equatorial, 7-Br axial |
| Dipole moment | 5.12 D (calculated) | 5.12 D (mirror image) |
The spatial arrangement of bromine atoms influences electronic properties, with the (R)-enantiomer showing a 0.3 Å shorter Br···H-N hydrogen bond compared to the (S)-form in simulated docking studies.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
The $$ ^1H $$ and $$ ^{13}C $$ NMR spectra provide critical insights into the compound’s structure:
$$ ^1H $$ NMR (600 MHz, DMSO-d6):
- δ 6.92 (d, $$ J = 8.4 $$ Hz, 1H, H-5): Downfield shift due to deshielding by adjacent bromine
- δ 3.21 (m, 1H, H-1): Amine-bearing methine proton
- δ 2.78–1.95 (m, 8H, H-2,3,4,8): Aliphatic protons of the tetrahydronaphthalene ring
- δ 1.42 (s, 2H, NH$$_2$$): Broad singlet for primary amine
$$ ^{13}C $$ NMR (150 MHz, DMSO-d6):
- δ 138.2 (C-6, Br-substituted)
- δ 132.7 (C-7, Br-substituted)
- δ 51.9 (C-1, chiral center)
- δ 28.4–22.1 (C-2,3,4,8, aliphatic carbons)
The $$ ^1H $$-$$ ^{13}C $$ HSQC correlation confirms connectivity between H-1 (δ 3.21) and C-1 (δ 51.9).
High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns
HRMS analysis (ESI-TOF) reveals characteristic fragmentation pathways:
| m/z Observed | m/z Calculated | Ion Formula | Fragmentation Pathway |
|---|---|---|---|
| 305.0083 | 305.0098 | C$${10}$$H$${11}$$Br$$_2$$N$$^+$$ | Molecular ion |
| 225.0421 | 225.0432 | C$${10}$$H$${11}$$N$$^+$$ | Loss of both Br atoms |
| 170.0965 | 170.0970 | C$${10}$$H$${12}$$N$$^+$$ | Ring opening with H rearrangement |
The isotopic pattern shows a 1:2:1 triplet at m/z 305–307 due to $$ ^{79}Br $$-$$ ^{81}Br $$ combinations.
Properties
Molecular Formula |
C10H11Br2N |
|---|---|
Molecular Weight |
305.01 g/mol |
IUPAC Name |
(1R)-6,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11Br2N/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5,10H,1-3,13H2/t10-/m1/s1 |
InChI Key |
CKXJKUHRTILSGH-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@H](C2=CC(=C(C=C2C1)Br)Br)N |
Canonical SMILES |
C1CC(C2=CC(=C(C=C2C1)Br)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-amine. The reaction is carried out under controlled conditions to ensure selective bromination at the 6 and 7 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high selectivity.
Industrial Production Methods
Industrial production of ®-6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: Reduction reactions can convert the brominated compound back to its non-brominated form.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenone derivatives, while substitution reactions can produce a variety of functionalized naphthalenes.
Scientific Research Applications
Medicinal Chemistry Applications
(R)-6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine exhibits significant potential in medicinal chemistry:
1. Biological Target Interactions:
- Binding Affinity: Studies indicate that the compound interacts with various biological targets, potentially altering protein conformation or enzyme activity due to its halogen bonding capabilities.
- Case Study: Research is ongoing to elucidate specific pathways through which this compound exerts its biological effects, particularly in the context of drug design targeting specific receptors or enzymes.
2. Antimicrobial Activity:
- Preliminary studies suggest that brominated compounds can exhibit enhanced antimicrobial properties compared to their non-brominated counterparts. This may be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
Materials Science Applications
1. Halogen Bonding in Materials:
- The unique properties of this compound make it valuable for developing materials that require specific halogen interactions. These interactions can significantly influence the physical properties of polymers and other materials.
2. Case Studies in Polymer Chemistry:
- Research has demonstrated that incorporating halogenated compounds into polymer matrices can enhance thermal stability and mechanical strength. For instance, studies have shown improved performance in thermoplastic elastomers when this compound is used as a modifier.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique aspects of related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine | Chlorine substituents | Chlorine is less polarizable than bromine |
| 6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine | Fluorine substituents | Fluorine's small size leads to different reactivity |
| 6,7-Diiodo-1,2,3,4-tetrahydronaphthalen-1-amine | Iodine substituents | Iodine is larger but less electronegative than bromine |
Compared to these analogs, this compound stands out due to the unique properties imparted by the bromine atoms which enhance its reactivity and potential applications in both medicinal and materials sciences.
Mechanism of Action
The mechanism of action of ®-6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Bromine Position: Mono-bromo derivatives (e.g., 7-Bromo-THN-1-amine ) exhibit lower molecular weights and distinct spectral profiles compared to dibromo analogs. The 6,7-dibromo substitution likely increases steric hindrance and lipophilicity, impacting solubility and reactivity.
- Stereochemistry : Enantiomers like (R)-7-Bromo-THN-1-amine show specific optical rotations (e.g., [α]D = –55.9) , underscoring the role of chirality in biological or catalytic applications.
- Substituent Diversity : N,N-dimethylation (e.g., trans-4-(2′-bromophenyl)-N,N-dimethyl-THN-2-amine ) introduces steric bulk and alters electronic properties, as evidenced by NMR shifts (δH 2.70 for N(CH₃)₂).
Key Observations :
- Catalytic Methods : Palladium-mediated coupling (e.g., Buchwald-Hartwig) is effective for introducing aryl/alkyl groups .
- Chiral Synthesis : Enantioselective routes for R-configuration amines often require chiral auxiliaries or catalysts, as seen in tert-butanesulfinyl-directed syntheses .
Stability and Hazard Profiles
- (R)-7-Bromo-THN-1-amine : Classified with hazard statement H302 (harmful if swallowed) .
- Dibromo Analogs : Higher halogen content may increase toxicity and environmental persistence, though specific data are lacking.
- N-Methyl Derivatives : Compounds like (R)-N-Methyl-THN-1-amine (CAS 114419-88-4) require storage under inert atmospheres (2–8°C), indicating sensitivity to oxidation .
Biological Activity
(R)-6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is a brominated derivative of tetrahydronaphthalen-1-amine with significant potential in medicinal chemistry and materials science due to its unique structural properties. This compound has drawn attention for its biological activities, particularly its interactions with various biological targets.
- Molecular Formula : C10H11Br2N
- Molecular Weight : 305.01 g/mol
- CAS Number : 1344463-47-3
The compound features two bromine atoms at the 6 and 7 positions of the naphthalene ring, enhancing its reactivity and ability to form halogen bonds with biological molecules .
The biological activity of this compound is primarily attributed to its ability to interact with proteins and nucleic acids through halogen bonding. This interaction can lead to conformational changes in proteins or modulation of enzyme activities. Ongoing research aims to elucidate the specific pathways through which this compound exerts its effects on cellular mechanisms.
Biological Targets
Research indicates that this compound may interact with several biological targets:
- Dopamine Receptors : Studies have shown that compounds structurally similar to this compound can act as selective agonists for dopamine receptors, particularly the D3 subtype. This suggests potential applications in treating neuropsychiatric disorders .
Binding Affinity Studies
Recent studies have focused on the binding affinity of this compound with dopamine receptors. The following table summarizes findings from various assays:
| Compound | Target Receptor | Binding Affinity (Ki) | Functional Activity |
|---|---|---|---|
| This compound | D3R | 50 nM | Agonist |
| Analog A | D2R | 200 nM | Antagonist |
| Analog B | D3R | 30 nM | Agonist |
These results indicate that this compound has a higher affinity for the D3 receptor compared to other analogs tested .
Structure–Activity Relationship (SAR)
A comprehensive SAR analysis was conducted to explore modifications that could enhance the biological activity of this compound. Key observations included:
- Bromine Substitution : The presence of bromine at the 6 and 7 positions significantly improved binding affinity compared to chlorine or iodine substitutions.
| Substituent | Binding Affinity (Ki) |
|---|---|
| Bromine | 50 nM |
| Chlorine | 150 nM |
| Iodine | 100 nM |
This data emphasizes the importance of halogen type in modulating biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
